Cyclopentanesulfonyl isocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

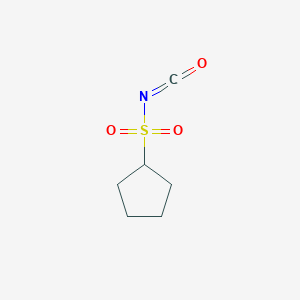

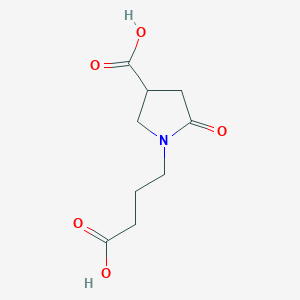

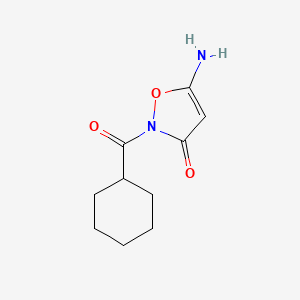

Cyclopentanesulfonyl isocyanate is a chemical compound with the molecular formula C6H9NO3S and a molecular weight of 175.21 . It is used in various chemical reactions due to its reactivity .

Synthesis Analysis

The synthesis of isocyanates involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . A catalytic amount of N-methylimidazole (NMI) can accelerate a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .Molecular Structure Analysis

This compound contains a total of 20 bonds; 11 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, and 1 sulfone . It contains 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis

The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 285.7±23.0 °C and a predicted density of 1.42±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Cyclopentanesulfonyl isocyanate derivatives play a pivotal role in organic synthesis, particularly in cycloaddition reactions, a cornerstone for constructing heterocyclic compounds. The [4+1] cycloaddition reactions involving isocyanides, including this compound derivatives, are instrumental in synthesizing heterocycles like pyrroles, imidazoles, and furans, crucial for drug development and material chemistry (Kaur et al., 2016). Additionally, N-heterocyclic carbenes (NHCs) have demonstrated efficiency as catalysts in the cyclotrimerization of isocyanates to form isocyanurates, showcasing the versatility of this compound derivatives in facilitating complex chemical transformations (Duong et al., 2004).

Materials Science

In materials science, the derivatives of this compound contribute to the development of polyisocyanurate-polyurethane foams. The study of isocyanate index and blowing agents on these foams reveals that increasing the isocyanate index enhances their thermal stability and thermal insulation properties, demonstrating the material's potential for insulation applications (Park et al., 2013). Furthermore, sulfonyl isocyanate/sulfone binary electrolytes, incorporating p-toluenesulfonyl isocyanate (a derivative of this compound), have shown promise in improving the performance of rechargeable lithium-ion batteries (Wu et al., 2012).

Mecanismo De Acción

Target of Action

Cyclopentanesulfonyl isocyanate, like other isocyanates, primarily targets proteins and nucleic acids in cells . The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with a variety of biological molecules, altering their structure and function .

Mode of Action

The mode of action of this compound involves the reaction of the isocyanate group with nucleophilic groups in biological molecules, such as the amino groups in proteins . This reaction results in the formation of a urea linkage, altering the structure of the target molecule . The changes induced by this reaction can affect the function of the target molecule, potentially leading to various biological effects .

Biochemical Pathways

This compound can affect various biochemical pathways due to its reactivity with a wide range of biological molecules . For instance, it can interfere with protein function, potentially affecting pathways that rely on the activity of these proteins . Additionally, it can react with nucleic acids, potentially affecting DNA replication and transcription . The specific pathways affected can vary depending on the biological context .

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed well following oral or inhalation exposure . Its distribution in the body would be influenced by its reactivity, as it can form covalent bonds with biological molecules . The metabolism and excretion of this compound would depend on its reactivity and the specific metabolic pathways present in the organism .

Result of Action

The result of this compound’s action can vary depending on the specific targets and pathways affected . Potential effects include alterations in protein function, changes in gene expression, and induction of oxidative stress . These effects can lead to various cellular responses, potentially including cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the isocyanate for reaction with biological targets . Additionally, factors such as temperature and pH can influence the reactivity of the isocyanate . Furthermore, the biological environment can also play a role, as the presence of specific enzymes or other molecules can influence the metabolism and distribution of the isocyanate .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cyclopentanesulfonyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urethane linkages. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can react with hydroxyl-containing compounds, such as alcohols and water, to form urethane bonds. This reaction is catalyzed by enzymes like urethane hydrolase, which facilitates the breakdown of urethane linkages. Additionally, this compound can interact with proteins containing nucleophilic amino acids, such as lysine and cysteine, leading to the formation of stable covalent bonds .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to nucleophilic sites on proteins, such as the amino groups of lysine residues, forming stable covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound can inhibit the activity of enzymes like acetylcholinesterase by covalently modifying its active site. This inhibition can result in the accumulation of acetylcholine, leading to altered neurotransmission and muscle function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound can cause toxic effects, such as cell death and tissue damage. Threshold effects have been observed in studies where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of this compound can lead to adverse effects, such as inflammation and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular components. These metabolic reactions can affect metabolic flux and alter the levels of metabolites in the cell. For instance, this compound can influence the pentose phosphate pathway, leading to changes in the production of nucleotides and reducing equivalents .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression. Similarly, this compound can be localized to the mitochondria, affecting mitochondrial function and energy production .

Propiedades

IUPAC Name |

N-(oxomethylidene)cyclopentanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c8-5-7-11(9,10)6-3-1-2-4-6/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXQVBWQXMHHSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)

![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)

![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)

![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)